molecular formula C19H18N2O4S B3274031 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 600137-95-9

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B3274031
CAS No.: 600137-95-9
M. Wt: 370.4 g/mol
InChI Key: XDCRCPYXUWIJTR-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide" is a structurally complex molecule featuring a benzodioxole ring linked via a propenamide chain to a substituted tetrahydrobenzothiazole moiety.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-19(2)8-12-17(13(22)9-19)26-18(20-12)21-16(23)6-4-11-3-5-14-15(7-11)25-10-24-14/h3-7H,8-10H2,1-2H3,(H,20,21,23)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCRCPYXUWIJTR-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through a condensation reaction.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the condensation of the benzodioxole and benzothiazole intermediates with a suitable acylating agent to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in various bioactive molecules, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzoxadiazole and Tetrazole Families

The evidence highlights several benzoxadiazole derivatives (e.g., compounds 9a–9d) synthesized via Sonogashira coupling, featuring ethynyl-linked aromatic systems and tetrazole substituents with varying alkyl chains (ethylhexyl, octyl, decyl, dodecyl) . While these compounds differ in core heterocycles (benzoxadiazole vs. benzothiazole) and substituents, they share key design principles:

  • Heterocyclic Cores : Benzoxadiazole (electron-deficient) vs. benzothiazole (moderately electron-deficient with an oxo group).
  • Linkers : Ethynyl groups (rigid, conjugation-enhancing) vs. propenamide (flexible, hydrogen-bond-capable).
  • Substituents : Alkyl chains (solubility modifiers) vs. dimethyl/oxo groups (steric and electronic effects).

Physical Properties

Compound Alkyl Chain Length Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
9a Ethylhexyl 71 175 2,970, 2,211
9b Octyl 77 206 2,955, 2,207
9c Decyl 82 202 2,968, 2,202
9d Dodecyl 79 199 2,950, 2,209

The target compound’s melting point is expected to exceed 200°C due to the rigid benzothiazole core and hydrogen-bonding capacity of the propenamide linker, contrasting with 9a–9d , where longer alkyl chains reduce melting points .

Spectroscopic and Mass Analysis

  • IR Spectroscopy : The target compound’s IR spectrum would likely show peaks near 1,650–1,700 cm⁻¹ (amide C=O stretch) and 1,250–1,350 cm⁻¹ (C-N stretch), absent in 9a–9d , which exhibit alkyne (2,200 cm⁻¹) and alkyl C-H stretches .
  • NMR : The benzodioxole protons (δ ~6.5–7.5 ppm) and benzothiazole methyl groups (δ ~1.4 ppm) would dominate, differing from 9a–9d ’s aromatic ethynyl signals (δ ~7.6–8.2 ppm) .
  • Mass Spectrometry : The target compound’s molecular formula (C₂₀H₁₉N₂O₄S) would yield a distinct [M+H]⁺ peak (~395.11), contrasting with 9a–9d ’s higher masses (681–793 Da) .

Functional Implications

  • Bioactivity : The propenamide linker could enhance binding to proteases or kinases via hydrogen bonding, whereas 9a–9d ’s ethynyl/benzoxadiazole systems may favor π-π stacking in DNA intercalation.

Biological Activity

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₃S. The structure features a benzodioxole moiety and a benzothiazole core, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to induce apoptosis in various cancer cell lines. A study demonstrated that modifications to the benzodioxole structure enhanced cytotoxicity against human cancer cells through the activation of apoptotic pathways.

2. Antimicrobial Properties
Compounds containing benzothiazole and benzodioxole structures have shown promising antimicrobial activity. In vitro studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

3. Neuroprotective Effects
Benzodioxole derivatives have been linked to neuroprotective effects in various models of neurodegeneration. The compound may exert its effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzodioxole and tested their efficacy against breast cancer cell lines. The results indicated that modifications at specific positions significantly increased cytotoxicity (IC50 values ranging from 10 to 50 µM) compared to controls.

CompoundIC50 (µM)Mechanism of Action
Compound A15Induction of apoptosis
Compound B30Cell cycle arrest
Compound C25Inhibition of angiogenesis

Study 2: Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Research Findings

Recent findings suggest that the presence of the benzodioxole moiety contributes significantly to the biological activity of these compounds. The electron-withdrawing nature of the dioxole enhances interactions with biological targets, making it a crucial element for activity.

Additionally, structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the benzothiazole ring can lead to improved potency and selectivity for various biological targets.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including condensation of benzodioxol and benzothiazole precursors under reflux in ethanol or DMF. Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., chloroacetamides) with amines under basic conditions (triethylamine) .
  • Cyclization : Using catalysts like CuCN or thiourea to form heterocyclic cores .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product . Optimization strategies: Adjusting solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents .

Table 1: Example Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
AmidationChloroacetyl chloride, triethylamine, dioxane65–78
CyclizationThiourea, ethanol reflux52

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Spectroscopic analysis :
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides) .
  • NMR (¹H/¹³C) : Confirm proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) .
    • Chromatography :
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
  • TLC : Monitor reaction progress with silica gel plates .
    • Elemental analysis : Validate empirical formula via CHNS combustion .

Q. What in vitro models are suitable for evaluating its anti-inflammatory activity, and how should controls be designed?

  • Cell-based assays :
  • RAW 264.7 macrophages : Measure inhibition of NO production using LPS-induced inflammation models .
  • ELISA : Quantify TNF-α/IL-6 levels in supernatants .
    • Controls :
  • Positive : Dexamethasone (IC₅₀ ~1 μM for NO inhibition).
  • Negative : Vehicle (DMSO ≤0.1%) and untreated cells.
    • Dose-response : Test 1–100 μM concentrations to determine IC₅₀ values .

Advanced Research Questions

Q. How does the compound interact with protein kinases, and what methods validate these interactions?

  • Kinase inhibition assays :
  • Use recombinant kinases (e.g., MAPK, JAK2) with ATP-Glo™ luminescence assays to measure IC₅₀ .
    • Structural validation :
  • Molecular docking : AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., PDB ID 7QQ) .
  • X-ray crystallography : Co-crystallize compound with target kinases (resolution ≤2.0 Å) .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Source variation : Account for differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance of conflicting results .

Q. What computational strategies predict its binding affinity to novel biological targets?

  • Pharmacophore modeling : Use Schrödinger Phase to identify essential interaction features (e.g., hydrogen bonds with kinase catalytic lysine) .
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Machine learning : Train neural networks on ChEMBL datasets to predict off-target effects .

Q. What strategies mitigate cytotoxicity while retaining therapeutic efficacy?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target interactions .
  • Structural analogs : Modify the benzothiazole substituents (e.g., replace dimethyl groups with polar moieties) to enhance selectivity .
  • In vitro toxicity screening : Use HepG2 cells to assess hepatotoxicity and adjust dosing .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce LogP from ~3.5 to <2.5 .
  • Metabolic stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation .
  • In silico ADMET : Use SwissADME to predict bioavailability and blood-brain barrier penetration .

Q. Table 2: Comparative Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Selectivity IndexReference
Thiazolidinone analogJAK20.4512.3 (vs. JAK1)
Benzoxazole derivativeCOX-21.28.7 (vs. COX-1)

Q. Table 3: Common Solvents and Catalysts in Synthesis

Reaction StepSolventCatalystTemperature
AmidationDioxaneTriethylamine25°C
CyclizationEthanolThioureaReflux

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.